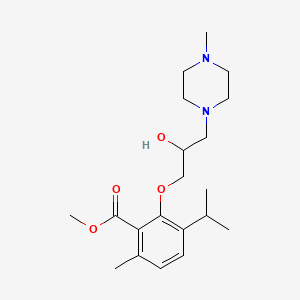![molecular formula C14H14OS2 B14631855 {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene CAS No. 53943-04-7](/img/structure/B14631855.png)
{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a sulfanyl group and another benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene typically involves the following steps:
Formation of the Benzenesulfinyl Group: This can be achieved by the oxidation of benzenethiol using an oxidizing agent such as hydrogen peroxide or sodium periodate.
Attachment of the Ethyl Chain: The benzenesulfinyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(benzenesulfinyl)ethyl intermediate.
Formation of the Sulfanyl Group: The intermediate is further reacted with a thiolating agent, such as thiourea, to introduce the sulfanyl group.
Final Coupling: The resulting compound is then coupled with another benzene ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the benzene rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nitriles, and other nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Functionalized Benzene Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: The compound can be used to study sulfur-containing biomolecules and their interactions in biological systems.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfinyl and sulfanyl groups can participate in redox reactions, influencing the activity of enzymes and other proteins. The benzene rings can engage in π-π interactions, affecting the compound’s binding affinity to different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol: Contains a thiol group attached to a benzene ring.
Benzylsulfanylbenzene: Contains a sulfanyl group attached to a benzene ring through a benzyl linker.
Diphenylsulfide: Contains a sulfide group connecting two benzene rings.
Uniqueness
{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. The ethyl linker also provides flexibility in the molecule, allowing for diverse interactions and applications.
Propriétés
IUPAC Name |
2-(benzenesulfinyl)ethylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS2/c15-17(14-9-5-2-6-10-14)12-11-16-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBJLEPCSURKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491663 |
Source


|
| Record name | {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53943-04-7 |
Source


|
| Record name | {[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

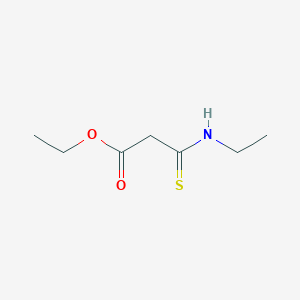
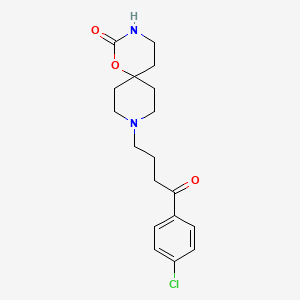

![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
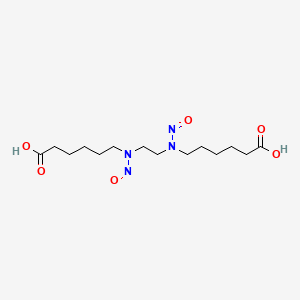
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)

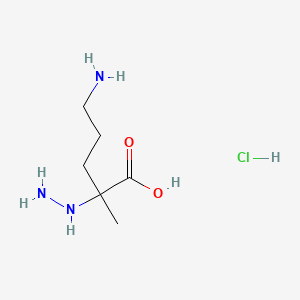
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
